A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester
A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester
Executive Summary
1,2-Di(4-boronophenoxy)ethane, dipinacol ester, is a pivotal bifunctional organic building block, distinguished by its two boronic ester functionalities linked by a flexible 1,2-dioxyethane spacer. This unique architecture makes it an invaluable reagent in materials science for the synthesis of Covalent Organic Frameworks (COFs) and advanced polymers, as well as in medicinal chemistry for the construction of complex molecular scaffolds via Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound via a palladium-catalyzed Miyaura borylation. It offers an in-depth explanation of the reaction mechanism, a detailed step-by-step experimental protocol, and a complete guide to its structural and purity characterization using modern analytical techniques. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated approach to preparing and qualifying this versatile chemical linker.
Introduction: The Strategic Value of Bifunctional Boronic Esters
Boronic acids and their corresponding esters, particularly pinacol esters, are foundational pillars of modern synthetic chemistry. Their stability, tolerance to a wide range of functional groups, and exceptional utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction have established them as indispensable tools for the formation of carbon-carbon bonds.[1][2] This reaction is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials.
Within this class of reagents, 1,2-Di(4-boronophenoxy)ethane, dipinacol ester (or 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane), emerges as a particularly strategic building block. Its structure features two reactive boronic ester sites positioned at opposite ends of a semi-flexible diether linker. This C2-symmetric design allows it to act as a homobifunctional cross-linking agent, enabling the systematic construction of linear polymers, macrocycles, and precisely defined supramolecular architectures. In the context of drug discovery, such linkers are crucial for developing bivalent inhibitors or PROTACs, where engaging two distinct biological targets or protein domains can lead to enhanced potency and selectivity.[3][4]
This technical guide presents an authoritative and reproducible protocol for the synthesis of this high-value compound, grounded in the principles of the Miyaura borylation reaction. We will dissect the causality behind key experimental choices and provide a robust analytical framework for validating the final product's identity and purity.
Synthesis Methodology: The Miyaura Borylation Pathway
The most efficient and widely adopted method for installing a boronic ester onto an aryl ring is the Miyaura borylation reaction.[5][6] This palladium-catalyzed process couples an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a weak base.[1] The reaction is prized for its mild conditions and broad functional group compatibility.
Overall Reaction Scheme
The synthesis starts from the readily accessible 1,2-bis(4-bromophenoxy)ethane, which is coupled with two equivalents of B₂pin₂.
Caption: Palladium-catalyzed Miyaura borylation reaction scheme.
Mechanistic Insights and Rationale
Understanding the catalytic cycle is paramount for troubleshooting and optimization. The choice of reagents is a deliberate strategy to maximize yield and prevent unwanted side reactions.
Caption: Simplified catalytic cycle for the Miyaura borylation.
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Expertise & Causality:
-
Catalyst: [PdCl₂(dppf)] (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) is chosen for its high efficiency and stability. The dppf ligand provides the right balance of electron donation and steric bulk to facilitate both the oxidative addition and reductive elimination steps.[6]
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Base: Potassium acetate (KOAc) is a weak base, which is critical for the reaction's success. Its role is not to activate the diboron reagent directly, but rather to facilitate the transmetalation step by forming an acetato-palladium complex, which is more reactive towards the diboron species than the halide complex.[1][5] Using a strong base would risk promoting a subsequent Suzuki coupling between the newly formed boronic ester and any remaining aryl bromide, leading to oligomeric impurities.
-
Solvent: Anhydrous 1,4-dioxane or DMSO is used as a polar aprotic solvent to ensure all reagents, particularly the potassium acetate, are sufficiently soluble at the reaction temperature.[6]
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Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, followed by the prescribed characterization, ensures a successful outcome.
Materials & Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Grade |
| 1,2-bis(4-bromophenoxy)ethane | C₁₄H₁₂Br₂O₂ | 372.05 | >98% |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | >98% |
| [PdCl₂(dppf)]·CH₂Cl₂ adduct | C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂ | 816.64 | Catalyst grade |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | Anhydrous, >99% |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous, >99.8% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexanes | C₆H₁₄ | - | ACS Grade |
| Celite® | - | - | Filtration aid |
Procedure
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Inert Atmosphere Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1,2-bis(4-bromophenoxy)ethane (10.0 g, 26.9 mmol).
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Reagent Addition: Add bis(pinacolato)diboron (15.3 g, 60.5 mmol, 2.25 eq), potassium acetate (7.9 g, 80.6 mmol, 3.0 eq), and [PdCl₂(dppf)]·CH₂Cl₂ adduct (0.66 g, 0.81 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with dry nitrogen three times. Under a positive flow of nitrogen, add 100 mL of anhydrous 1,4-dioxane via cannula.
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Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) by observing the disappearance of the starting material.
-
Work-up: Cool the mixture to room temperature. Dilute with 200 mL of ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite pad with an additional 50 mL of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 100 mL) and brine (1 x 100 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain a crude solid.
-
Purification: Purify the crude product by recrystallization from a hot mixture of hexanes and ethyl acetate or by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield a white to off-white solid.
Synthesis and Purification Workflow
Caption: Step-by-step workflow for synthesis and purification.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the molecular structure and assess the purity of the synthesized compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₃₆B₂O₆[7] |
| Molecular Weight | 466.18 g/mol [7] |
| Appearance | White to off-white solid |
| Melting Point | Data not consistently reported, requires experimental determination. |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Ethyl Acetate; Sparingly soluble in Hexanes. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of the title compound. Spectra should be recorded in a deuterated solvent such as CDCl₃.[8]
Predicted NMR Data
| Nucleus | Position (see structure) | Expected δ (ppm) | Multiplicity | Integration | Notes |
| ¹H | a | ~1.35 | singlet | 24H | Methyl groups on the pinacol esters.[9] |
| ¹H | b | ~4.25 | singlet | 4H | Ethylene bridge protons (-O-CH₂-CH₂-O-). |
| ¹H | c | ~6.90 | doublet (J ≈ 8.5 Hz) | 4H | Aromatic protons ortho to the ether linkage. |
| ¹H | d | ~7.75 | doublet (J ≈ 8.5 Hz) | 4H | Aromatic protons ortho to the boronic ester.[9] |
| ¹³C | a | ~25.0 | Pinacol methyl carbons.[8] | ||
| ¹³C | b | ~66.5 | Ethylene bridge carbons. | ||
| ¹³C | c | ~83.8 | Quaternary pinacol carbons. | ||
| ¹³C | d | ~114.5 | Aromatic C-H ortho to ether. | ||
| ¹³C | e | ~136.5 | Aromatic C-H ortho to boron. | ||
| ¹³C | f | C-B | (Not observed) | Carbon attached to boron, often broad or unobserved. | |
| ¹³C | g | C-O | ~161.0 | Aromatic carbon attached to ether oxygen. | |
| ¹¹B | - | ~31 | broad singlet | - | Characteristic of trigonal planar boronic esters.[10] |
(Structure for NMR assignment: Pinacol(a)-B-Ar(d,g)-O(c,f)-CH₂(b)-...)
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS-ESI) is recommended for determining the exact mass.
-
Expected Exact Mass [M+H]⁺: 467.2760
-
Isotopic Pattern: The presence of two boron atoms (¹⁰B ≈ 20%, ¹¹B ≈ 80%) will result in a characteristic isotopic cluster for the molecular ion, providing additional confirmation of the compound's identity.[11]
References
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Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
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Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PubMed Central - NIH. [Link]
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Electronic Supporting Information (ESI). The Royal Society of Chemistry. [Link]
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Miyaura Borylation and One-Pot Two-Step Homocoupling of Aryl Chlorides and Bromides under Solvent-Free Conditions. ResearchGate. [Link]
-
Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. [Link]
-
Boronic Esters. Organic Syntheses Procedure. [Link]
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Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH. [Link]
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH. [Link]
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Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. PMC - NIH. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]
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